molecular formula C9H10N4O5 B122031 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol CAS No. 140842-24-6

2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol

Cat. No.: B122031
CAS No.: 140842-24-6
M. Wt: 254.2 g/mol
InChI Key: RCPNSRCFTZOOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is a compound characterized by the presence of an azido group and a nitrophenyl group attached to a polyethylene glycol (PEG) backbone. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol typically involves the modification of polyethylene glycol with azido and nitrophenyl groupsFor example, a dibenzyl-protected amine functional initiator can be used to prepare high-purity amino-PEG-alcohol, which is then modified to introduce the azido and nitrophenyl functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization processes and subsequent chemical modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used for substitution reactions involving the nitrophenyl group.

Major Products Formed

    Triazoles: Formed from azide-alkyne cycloaddition reactions.

    Substituted Nitrophenyl Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is primarily based on its ability to undergo specific chemical reactions The azido group can participate in click chemistry reactions, forming stable triazole linkagesThese reactions enable the compound to modify and interact with other molecules, facilitating its use in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is unique due to the presence of both azido and nitrophenyl groups, which provide distinct reactivity and versatility in chemical modifications. This dual functionality allows for orthogonal bioconjugation strategies, making it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

140842-24-6

Molecular Formula

C9H10N4O5

Molecular Weight

254.2 g/mol

IUPAC Name

2-[(4-azido-2-nitrophenoxy)methoxy]ethanol

InChI

InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2

InChI Key

RCPNSRCFTZOOIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO

Synonyms

4-azido-2-nitrophenyl PEG
4-azido-2-nitrophenyl polyethylene glycol
ANP-PEG

Origin of Product

United States

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